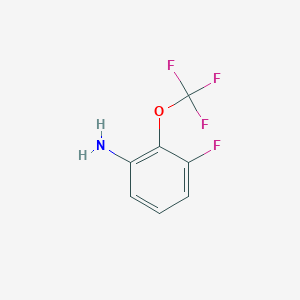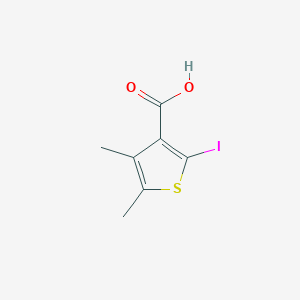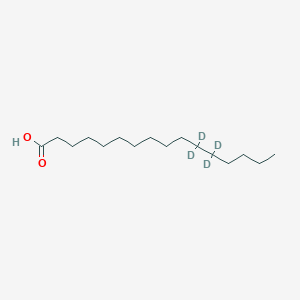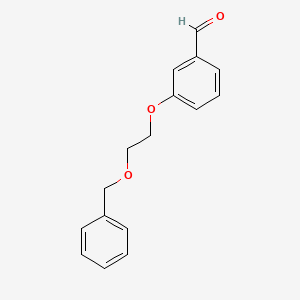
3-Fluoro-2-(trifluoromethoxy)aniline
Overview
Description
“3-Fluoro-2-(trifluoromethoxy)aniline” is an organic compound that belongs to the class of organic compounds known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethoxy)aniline” from 2-chlorophenol has been reported . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(trifluoromethoxy)aniline” is represented by the SMILES stringNc1cccc(c1F)C(F)(F)F . It has a molecular weight of 195.12 . Chemical Reactions Analysis
The chemical reactions involving “3-Fluoro-2-(trifluoromethoxy)aniline” are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .It should be stored at 2-8°C . The compound has a molecular weight of 195.12 .
Scientific Research Applications
Fluorinated Compounds Synthesis and Material Properties
Fluorinated liquid crystals exhibit remarkable properties due to the fluoro substituent's influence, such as enhanced thermal stability and unique phase behavior, making them crucial for display technologies (Hird, 2007). Additionally, the synthesis and characterization of fluoropolymers, like Polytetrafluoroethylene (PTFE), demonstrate the chemical inertness and hydrophobic qualities of fluorinated materials, finding applications in coatings, lubrication, and medical devices (Puts, Crouse, & Améduri, 2019).
Biomedical Imaging and Diagnostics
The role of fluorine-18 labeled compounds, such as [18F]FLT, in oncology highlights the potential of fluorinated derivatives in non-invasive cancer staging and treatment monitoring through PET imaging. Despite some limitations, these compounds offer valuable insights into cellular proliferation (Been et al., 2004). In contrast, the radiative decay engineering technique, which involves modifying fluorophore emission by altering radiative decay rates, has biophysical and biomedical application potentials, including enhancing fluorophore photostability and directing emission for improved diagnostic accuracy (Lakowicz, 2001).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIGUOIHYHQSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)





![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)

